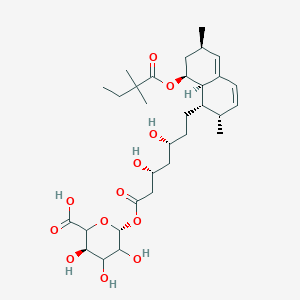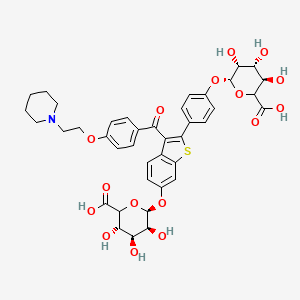
3-Hydroxymethyl Mefenamic Acid Acyl-|A-D-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxymethyl Mefenamic Acid Acyl-|A-D-glucuronide is a metabolite of Mefenamic acid, which is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain, fever, and inflammation. This compound has gained attention in recent years due to its potential therapeutic applications and its role in drug metabolism.
Applications De Recherche Scientifique
Metabolism and Disposition in Vivo : Mefenamic acid (MEF), from which 3-Hydroxymethyl Mefenamic Acid Acyl-|A-D-glucuronide is derived, is extensively metabolized in vivo. One study identified four mono-hydroxyl MEFs and their corresponding glucuronides in rats after oral administration of MEF. These metabolites showed significant systemic exposure, suggesting possible systemic toxicities, especially after repeated MEF treatment (Fong et al., 2015).
Reactivity with Proteins : Mefenamic acid glucuronide has been shown to bind irreversibly to proteins, both in vitro and ex vivo. This binding is related to the formation of reactive acyl glucuronides and could be a factor in drug-induced nephrotoxicity (McGurk et al., 1996).
Biosynthesis of Drug Glucuronide Metabolites : A study using Saccharomyces cerevisiae demonstrated the efficient production of various glucuronides, including acyl glucuronides of carboxylic acid-containing drugs like mefenamic acid. This system provides a means for in vitro synthesis of glucuronides for toxicological analyses (Ikushiro et al., 2016).
Formation of Acyl-Linked Metabolites and Toxicity : Research on mefenamic acid has found that it metabolizes into acyl-linked metabolites, which are implicated in the formation of protein adducts and potential drug toxicity. This includes bioactivation into reactive transacylating derivatives (Horng & Benet, 2013).
Glucuronidation Kinetics in Human Kidney : The glucuronidation kinetics of mefenamic acid were studied using human kidney cortical microsomes. These studies provide insight into the renal handling of mefenamic acid and its acyl glucuronides, which could have implications for renal toxicities (Gaganis et al., 2007).
Urinary Excretion in Preterm Infants : A study on the urinary excretion of mefenamic acid and its metabolites in preterm infants indicates that the metabolism of mefenamic acid in infants differs from adults and children, which may be due to lower activity of drug metabolizing enzymes (Sato et al., 1997).
Mécanisme D'action
Target of Action
3-Hydroxymethyl Mefenamic Acid Acyl-β-D-glucuronide is a metabolite of Mefenamic acid . Mefenamic acid is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the production of prostaglandins, which are key mediators of inflammation, pain, and fever .
Mode of Action
As a metabolite of Mefenamic acid, 3-Hydroxymethyl Mefenamic Acid Acyl-β-D-glucuronide is likely to share a similar mode of action. Mefenamic acid works by inhibiting the COX enzymes, thereby reducing the synthesis of prostaglandins . This results in decreased inflammation, pain, and fever .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway. By inhibiting the COX enzymes, the conversion of arachidonic acid to prostaglandins is reduced, leading to decreased inflammation, pain, and fever .
Pharmacokinetics
As a metabolite of mefenamic acid, it is likely to share similar adme (absorption, distribution, metabolism, and excretion) properties . Mefenamic acid is well-absorbed orally, widely distributed in the body, metabolized in the liver (including the formation of the 3-Hydroxymethyl metabolite), and excreted in the urine .
Result of Action
The primary result of the action of 3-Hydroxymethyl Mefenamic Acid Acyl-β-D-glucuronide is a reduction in the symptoms of inflammation, pain, and fever. This is due to its inhibition of prostaglandin synthesis .
Action Environment
The action of 3-Hydroxymethyl Mefenamic Acid Acyl-β-D-glucuronide can be influenced by various environmental factors. For example, the presence of other drugs can affect its metabolism and excretion. Additionally, individual factors such as age, sex, genetic factors, and health status can also influence its efficacy and safety .
Analyse Biochimique
Biochemical Properties
It is known that this compound is a metabolite of Mefenamic acid , which suggests that it may interact with enzymes, proteins, and other biomolecules involved in the metabolism of Mefenamic acid.
Molecular Mechanism
The molecular mechanism of action of 3-Hydroxymethyl Mefenamic Acid Acyl-β-D-glucuronide is not well-defined. It is a metabolite of Mefenamic acid , suggesting that it may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
3-Hydroxymethyl Mefenamic Acid Acyl-β-D-glucuronide is a metabolite of Mefenamic acid , suggesting that it is involved in the metabolic pathways of Mefenamic acid
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Hydroxymethyl Mefenamic Acid Acyl-|A-D-glucuronide involves the acylation of 3-Hydroxymethyl Mefenamic Acid with an acyl chloride followed by the glucuronidation of the resulting product using a glucuronic acid derivative.", "Starting Materials": [ "3-Hydroxymethyl Mefenamic Acid", "Acyl chloride", "Glucuronic acid derivative", "Organic solvents", "Reagents and catalysts" ], "Reaction": [ "Step 1: 3-Hydroxymethyl Mefenamic Acid is dissolved in an organic solvent and reacted with an excess of acyl chloride in the presence of a catalyst to form the acylated product.", "Step 2: The resulting acylated product is purified and then dissolved in an aqueous solution of a glucuronic acid derivative.", "Step 3: The mixture is heated and stirred under appropriate conditions to allow for the glucuronidation reaction to occur.", "Step 4: The product is isolated and purified using standard techniques such as column chromatography or recrystallization." ] } | |
Numéro CAS |
152832-29-6 |
Formule moléculaire |
C21H23NO9 |
Poids moléculaire |
433.4 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[3-(hydroxymethyl)-2-methylanilino]benzoyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H23NO9/c1-10-11(9-23)5-4-8-13(10)22-14-7-3-2-6-12(14)20(29)31-21-17(26)15(24)16(25)18(30-21)19(27)28/h2-8,15-18,21-26H,9H2,1H3,(H,27,28)/t15-,16-,17+,18-,21-/m0/s1 |
Clé InChI |
GQQNPPRHZMQONU-CURYNPBISA-N |
SMILES isomérique |
CC1=C(C=CC=C1NC2=CC=CC=C2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)CO |
SMILES |
CC1=C(C=CC=C1NC2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)CO |
SMILES canonique |
CC1=C(C=CC=C1NC2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)CO |
Synonymes |
1-[2-[[3-(Hydroxymethyl)-2-methylphenyl]amino]benzoate] β-D-Glucopyranuronic Acid; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[2-({[5-(Benzyloxy)pyridin-2-yl]methyl}amino)ethoxy]benzaldehyde](/img/structure/B1140725.png)
![5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione](/img/structure/B1140726.png)






